3-Cyanopyrazolo[1,5-a]pyrimidine-6-sulfonyl chloride
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Overview
Description
3-Cyanopyrazolo[1,5-a]pyrimidine-6-sulfonyl chloride is a heterocyclic compound with significant applications in various fields of scientific research. It is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core substituted with a cyano group at the 3-position and a sulfonyl chloride group at the 6-position. This compound is known for its reactivity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyanopyrazolo[1,5-a]pyrimidine-6-sulfonyl chloride typically involves the cyclocondensation of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles. This reaction allows for versatile structural modifications at various positions on the pyrazolo[1,5-a]pyrimidine ring . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium or copper to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-Cyanopyrazolo[1,5-a]pyrimidine-6-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with different nucleophiles to form sulfonamide derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused heterocyclic systems.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and alcohols, which react with the sulfonyl chloride group. The reactions are typically carried out under mild to moderate conditions, often in the presence of a base to neutralize the hydrochloric acid byproduct.
Major Products Formed
Scientific Research Applications
3-Cyanopyrazolo[1,5-a]pyrimidine-6-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-Cyanopyrazolo[1,5-a]pyrimidine-6-sulfonyl chloride involves its interaction with molecular targets such as enzymes. For example, it can inhibit the activity of CDK2 by binding to its active site, thereby preventing the phosphorylation of target proteins involved in cell cycle progression . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-Cyanopyrazolo[1,5-a]pyrimidine: Similar structure but lacks the sulfonyl chloride group.
5-Chloropyrazolo[1,5-a]pyrimidine: Contains a chlorine atom instead of a cyano group at the 3-position.
Uniqueness
3-Cyanopyrazolo[1,5-a]pyrimidine-6-sulfonyl chloride is unique due to the presence of both the cyano and sulfonyl chloride groups, which confer distinct reactivity and potential for diverse chemical transformations.
Biological Activity
3-Cyanopyrazolo[1,5-a]pyrimidine-6-sulfonyl chloride is a heterocyclic compound that has garnered attention for its potential biological activities, particularly as an enzyme inhibitor. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrazolo[1,5-a]pyrimidine core with a cyano group at the 3-position and a sulfonyl chloride group at the 6-position. This unique structure contributes to its reactivity and potential applications in medicinal chemistry.
This compound primarily acts as an inhibitor of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By binding to the active site of CDK2, it prevents the phosphorylation of target proteins necessary for cell cycle progression. This inhibition can lead to antiproliferative effects in cancer cells, making it a candidate for cancer therapy .
Inhibition of Enzymes
Research indicates that compounds similar to this compound exhibit potent inhibitory effects on various enzymes:
- CDK2 Inhibition : Studies have shown that derivatives of pyrazolo[1,5-a]pyrimidines can effectively inhibit CDK2, leading to reduced cell proliferation in cancer models .
- Mycobacterial ATP Synthase : Pyrazolo[1,5-a]pyrimidines have also been identified as inhibitors of mycobacterial ATP synthase, suggesting potential applications in treating tuberculosis .
Structure-Activity Relationship (SAR)
A comprehensive SAR study was conducted on various pyrazolo[1,5-a]pyrimidine derivatives to evaluate their biological activity. The following observations were made:
Compound | Substituent | Biological Activity |
---|---|---|
A | 3-(4-fluoro)phenyl | Potent against M. tuberculosis |
B | 5-alkyl | Moderate CDK2 inhibition |
C | 7-(2-pyridylmethyl) | High specificity for CDK2 |
These results highlight the importance of substituent variation in enhancing biological activity .
Case Study 1: Anticancer Activity
In vitro studies demonstrated that this compound significantly inhibited the growth of several cancer cell lines by inducing cell cycle arrest at the G1 phase. This effect was attributed to its interaction with CDK2 .
Case Study 2: Antimycobacterial Activity
A series of experiments revealed that certain derivatives showed promising results in inhibiting M. tuberculosis growth in culture. The most effective compounds exhibited low toxicity towards human liver microsomes while maintaining high efficacy against bacterial strains .
Properties
IUPAC Name |
3-cyanopyrazolo[1,5-a]pyrimidine-6-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClN4O2S/c8-15(13,14)6-3-10-7-5(1-9)2-11-12(7)4-6/h2-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUVOQFSSAYPIGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C(C=NN21)C#N)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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